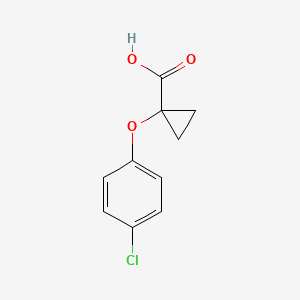
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenoxy group .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 212.63 . The InChI code for this compound is 1S/C10H9ClO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthesis
Cyclopropane-containing compounds, such as 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid and its analogs, are of significant interest due to their wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral effects. These compounds are isolated from plants and microorganisms and undergo characterization and total synthesis to explore their potential applications in medicinal chemistry and biology. Research efforts have focused on the isolation, analytical and spectroscopic characterization, strategies for total synthesis, and evaluation of biological activities of these compounds (Coleman & Hudson, 2016).
Structural Studies and Chemical Synthesis
The structural study and chemical synthesis of cyclopropane derivatives have also been a focus. For example, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized, highlighting the structural diversity and potential for creating compounds with unique biological activities. X-ray crystal structure analysis of these derivatives provides insights into their conformation and potential interactions with biological targets (Cetina et al., 2004).
Synthetic Methodologies
The development of synthetic methodologies for cyclopropane derivatives is crucial for accessing new compounds with potential biological activities. Techniques such as cyclopropanation processes have been applied to synthesize doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, offering a route to new heterocyclic systems with potential pharmacological applications (Szakonyi et al., 2002).
Heterocyclic Derivatives
The synthesis of new heterocyclic derivatives from cyclopropane dicarboxylic acid, including thiadiazoles and 1,2,4-triazoles, demonstrates the versatility of cyclopropane moieties in constructing complex molecules. These derivatives expand the chemical space of cyclopropane-containing compounds and offer new avenues for biological evaluation and potential therapeutic applications (Sharba et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is the enzyme ketol-acid reductoisomerase (KARI) . KARI plays a crucial role in the branched-chain amino acid pathway in plants .
Mode of Action
This compound acts as an inhibitor of KARI . By binding to this enzyme, it prevents the normal progression of the branched-chain amino acid pathway, leading to disruption of essential metabolic processes in plants .
Biochemical Pathways
The compound primarily affects the branched-chain amino acid pathway . This pathway is responsible for the biosynthesis of essential amino acids like leucine, isoleucine, and valine. By inhibiting KARI, this compound disrupts this pathway, leading to a deficiency of these crucial amino acids .
Result of Action
The inhibition of KARI by this compound leads to a disruption in the biosynthesis of essential amino acids in plants . This disruption can lead to growth inhibition and other detrimental effects on the plant’s physiology .
Biochemische Analyse
Biochemical Properties
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. Additionally, it can influence the activity of cofactors involved in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its role in modulating specific biochemical pathways and cellular processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOVUSTVSOEJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1252760-19-2 | |
| Record name | 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




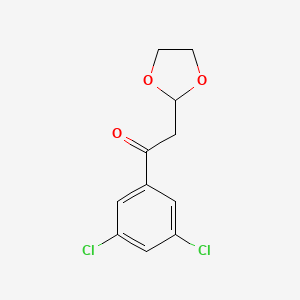
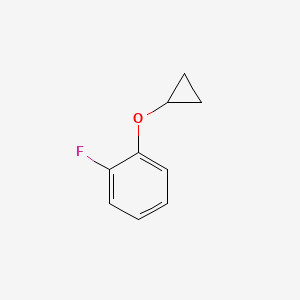
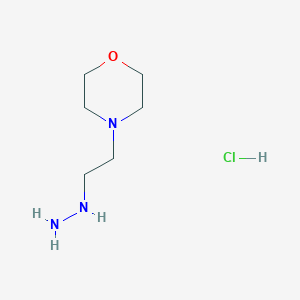
![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
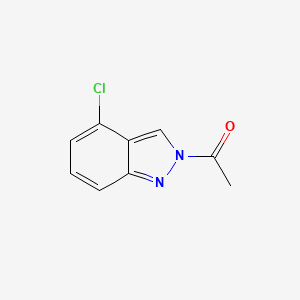



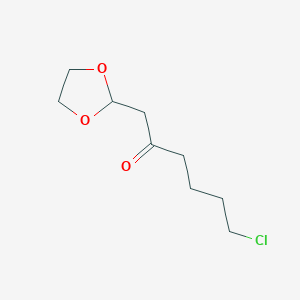

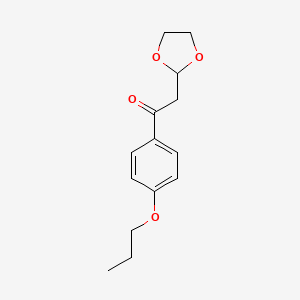
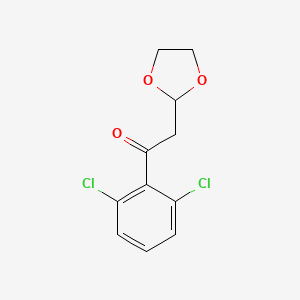
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)